3-Chloro-6-methyl-4-nitropyridazine
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Overview
Description
3-Chloro-6-methyl-4-nitropyridazine: is a heterocyclic compound with the molecular formula C5H4ClN3O2 and a molecular weight of 173.56 g/mol It is characterized by the presence of a chloro group at the 3-position, a methyl group at the 6-position, and a nitro group at the 4-position on a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methyl-4-nitropyridazine typically involves the nitration of 3-chloro-6-methylpyridazine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 4-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-methyl-4-nitropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon), or metal hydrides (e.g., sodium borohydride).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products:
Substitution: Corresponding substituted pyridazine derivatives.
Reduction: 3-Chloro-6-methyl-4-aminopyridazine.
Oxidation: 3-Chloro-6-carboxy-4-nitropyridazine.
Scientific Research Applications
Chemistry: 3-Chloro-6-methyl-4-nitropyridazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of nitro and chloro substituents on the biological activity of pyridazine derivatives. It is also used in the development of enzyme inhibitors and receptor antagonists .
Medicine: Its derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Chloro-6-methyl-4-nitropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The chloro and methyl groups influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
3-Chloro-4-nitropyridazine: Lacks the methyl group at the 6-position.
6-Methyl-4-nitropyridazine: Lacks the chloro group at the 3-position.
3-Chloro-6-methylpyridazine: Lacks the nitro group at the 4-position.
Uniqueness: 3-Chloro-6-methyl-4-nitropyridazine is unique due to the presence of all three substituents (chloro, methyl, and nitro) on the pyridazine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-chloro-6-methyl-4-nitropyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c1-3-2-4(9(10)11)5(6)8-7-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTSQGLEDPHWDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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